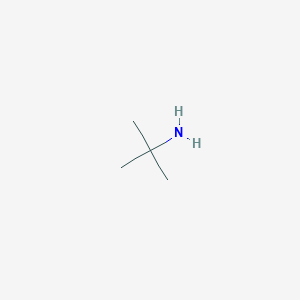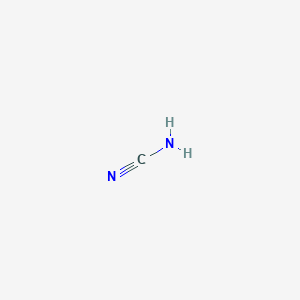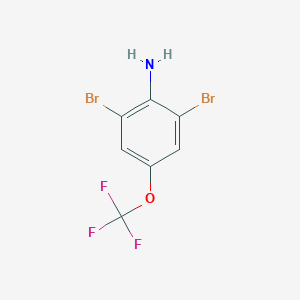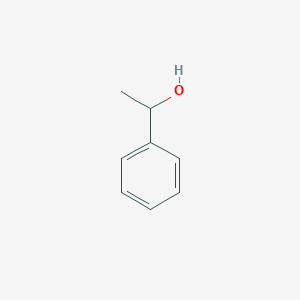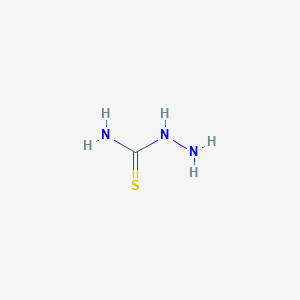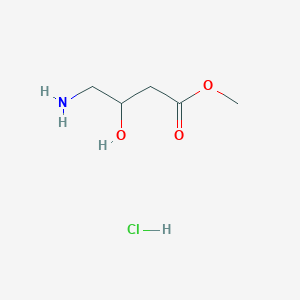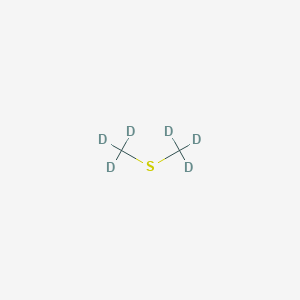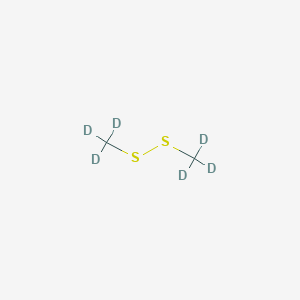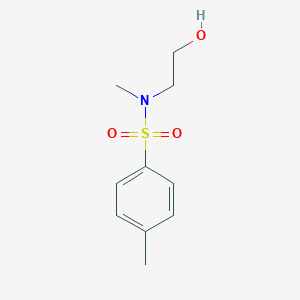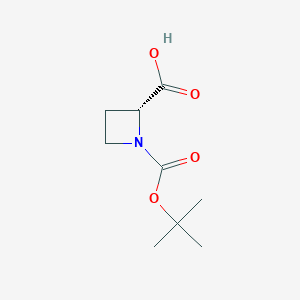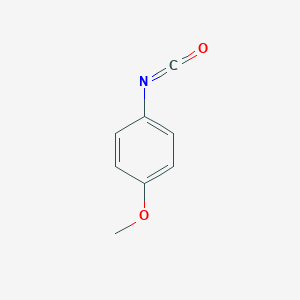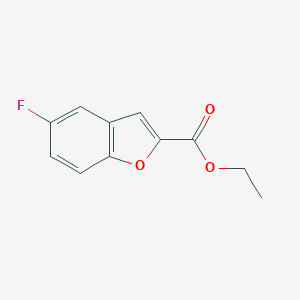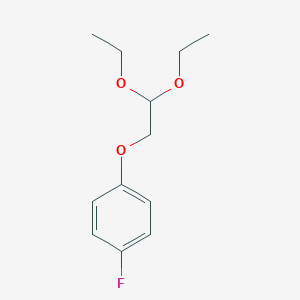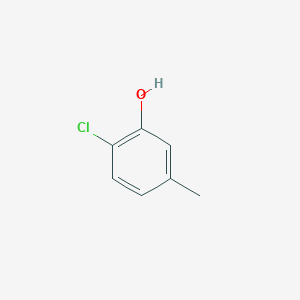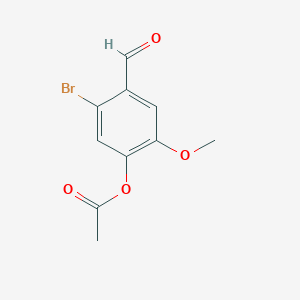
4-Acetoxy-2-bromo-5-methoxybenzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification processes. For example, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through these steps achieved an overall yield of about 47% and purity of 99.8% (by GC) (Chen Bing-he, 2008). These methodologies could be adapted or provide insights into synthesizing 4-Acetoxy-2-bromo-5-methoxybenzaldehyde by incorporating acetoxylation and specific substituent introduction at appropriate steps.
Molecular Structure Analysis
The structural analysis and confirmation of similar compounds are often carried out using spectroscopic techniques such as IR, UV, and NMR spectroscopy. For instance, compounds synthesized from 4-bromobenzaldehyde, urea, and substituted acetophenones were structurally confirmed using these methods (V. F. Sedova & O. P. Shkurko, 2004). These techniques are critical for determining the molecular structure of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde, especially in elucidating the positions of substituents and the overall conformation of the molecule.
Chemical Reactions and Properties
The chemical reactivity of similar aromatic compounds has been explored through various reactions, including anodic oxidation, which leads to the formation of acetoxylated products (H. Ohmori, A. Matsumoto, & M. Masui, 1980). Additionally, reactions with alkynes, alkenes, or allenes have been shown to efficiently proceed with the cleavage of the aldehyde C–H bond, indicating a route for functionalizing the benzaldehyde core (Ken Kokubo et al., 1999). These findings suggest potential pathways and reactivities for 4-Acetoxy-2-bromo-5-methoxybenzaldehyde in synthetic applications.
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting point, and boiling point, are often determined through experimental measurements. Spectroscopic studies, including FT-IR and FT-Raman, supported by density functional theory (DFT) calculations, offer insights into the molecular vibrations and electronic properties of these compounds (V. Balachandran, G. Santhi, & V. Karpagam, 2013). Such detailed physical property analysis is essential for understanding the behavior and applications of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde in various solvents and conditions.
Chemical Properties Analysis
The chemical properties of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and susceptibility to oxidation or reduction, can be inferred from studies on similar compounds. The investigation of electro-methoxylation reactions and the study of Schiff bases derived from similar molecules provide valuable information on the chemical behavior of such complex benzaldehydes (D. Nematollahi & S. M. Golabi, 2000). Understanding these properties is crucial for the application of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde in synthetic chemistry and material science.
Wissenschaftliche Forschungsanwendungen
-
Synthesis of BMS-593214
-
Protodeboronation of Pinacol Boronic Esters
- Field : Chemical Science
- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .
- Results : The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
-
Antioxidant and Anticancer Activities
- Field : Biomedical Sciences
- Application : This compound is used in the synthesis of new methylated and acetylated bromophenol derivatives, which have shown antioxidant and anticancer activities .
- Results : The results showed that certain compounds ameliorated H2O2-induced oxidative damage and ROS generation in HaCaT keratinocytes .
-
Building Block in Synthesis
-
Synthesis of 4-Bromo-2-Methoxy-5-(2-Methoxyethenyl)phenol
-
Synthesis of Nonacid Degradable Linker for Solid-Phase Synthesis
Safety And Hazards
Zukünftige Richtungen
The future directions of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde are not specified in the available resources.
Please note that this analysis is based on the available resources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.
Eigenschaften
IUPAC Name |
(5-bromo-4-formyl-2-methoxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-6(13)15-10-4-8(11)7(5-12)3-9(10)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMGEKUQVOHMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C(=C1)Br)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294318 | |
| Record name | 4-Acetoxy-2-bromo-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxy-2-bromo-5-methoxybenzaldehyde | |
CAS RN |
52783-83-2 | |
| Record name | 52783-83-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Acetoxy-2-bromo-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

